![molecular formula C23H25N3O2 B3743401 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine](/img/structure/B3743401.png)
4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine
Overview
Description
4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PPM is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine inhibits the activity of CK2, a protein kinase that is overexpressed in various cancers. CK2 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine disrupts these processes, leading to the inhibition of cancer cell growth. 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine has also been shown to inhibit the activity of other kinases, including Akt and ERK1/2, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important steps in cancer metastasis. 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine is its potent inhibitory activity against CK2, which makes it a promising drug candidate for cancer treatment. 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine has also been shown to have low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine is its poor solubility in water, which can limit its bioavailability and therapeutic efficacy. In addition, more studies are needed to determine the optimal dosage and treatment duration of 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine.
Future Directions
There are several future directions for the research on 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine. One area of interest is the development of 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine analogs with improved solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine with other chemotherapy drugs. Furthermore, more studies are needed to determine the efficacy of 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine in animal models and clinical trials. Finally, the potential applications of 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine in other diseases, such as neurodegenerative diseases, should be explored.
Conclusion:
4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine is a promising compound with potential applications in medicinal chemistry. Its potent inhibitory activity against CK2 makes it a promising drug candidate for cancer treatment. 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine has also been shown to have anti-inflammatory and neuroprotective effects. However, more studies are needed to determine the optimal dosage and treatment duration of 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine, as well as its potential applications in other diseases.
Scientific Research Applications
4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine has also been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer treatment. In addition, 4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine has been shown to have anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
4-[2-phenyl-6-(4-propylphenoxy)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-2-6-18-9-11-20(12-10-18)28-22-17-21(26-13-15-27-16-14-26)24-23(25-22)19-7-4-3-5-8-19/h3-5,7-12,17H,2,6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUNFUCBLTVCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(4-bromophenyl)sulfonyl]benzohydrazide](/img/structure/B3743324.png)
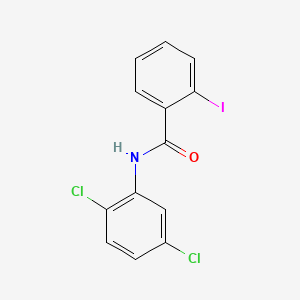
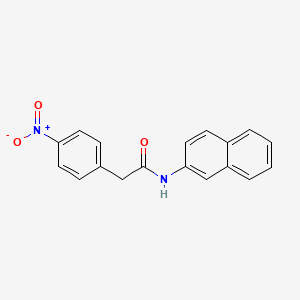

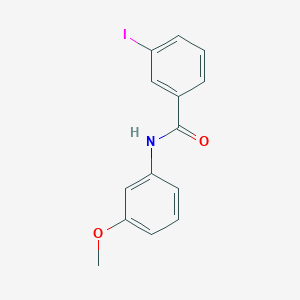
![N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]-2-hydroxybenzohydrazide](/img/structure/B3743355.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B3743356.png)

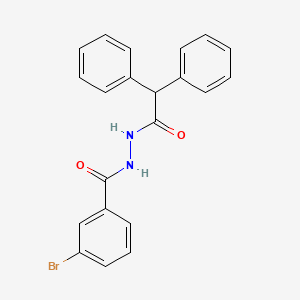
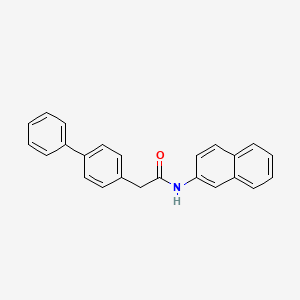


![N-[4-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B3743383.png)
